rel-(3R,4S)-1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid
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Overview
Description
rel-(3R,4S)-1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid: is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,4S)-1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate under basic conditions.
Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the carbonyl group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products:
Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxides.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of rel-(3R,4S)-1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
rel-(3R,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid: Lacks the fluorine atom on the aromatic ring.
rel-(3R,4S)-1-(tert-Butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid: Contains a chlorine atom instead of a fluorine atom on the aromatic ring.
Uniqueness: The presence of the 4-fluorophenyl group in rel-(3R,4S)-1-(tert-Butoxycarbonyl)-3-(4-fluorophenyl)piperidine-4-carboxylic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the aromatic ring.
Properties
Molecular Formula |
C17H22FNO4 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
(3R,4S)-3-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-9-8-13(15(20)21)14(10-19)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14-/m0/s1 |
InChI Key |
VYYACTQOEBMBQB-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C2=CC=C(C=C2)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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